molecular formula C11H11FN2O2 B2495907 N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide CAS No. 2093480-44-3

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide

Cat. No. B2495907
CAS RN: 2093480-44-3
M. Wt: 222.219
InChI Key: DIYAOXFRQDATKO-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular geometry, the types of bonds it contains, and its molecular weight.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at the reagents and conditions needed for the reactions, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include studying its chemical properties, such as its acidity or basicity .

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could include looking at the compound’s pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted by the body) and pharmacodynamics (its effects on the body) .

Safety and Hazards

This would involve looking at the compound’s toxicity, potential for causing irritation or sensitization, and any precautions that need to be taken when handling it .

properties

IUPAC Name

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)8-3-4-9(12)10(5-8)16-2/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYAOXFRQDATKO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C#N)NC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide

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